molecular formula C7H11FO2 B158024 Butyl 2-fluoroprop-2-enoate CAS No. 10011-39-9

Butyl 2-fluoroprop-2-enoate

Cat. No.: B158024
CAS No.: 10011-39-9
M. Wt: 146.16 g/mol
InChI Key: NMGALRPUJDUYEO-UHFFFAOYSA-N
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Description

Butyl 2-fluoroprop-2-enoate is a chemical compound with the molecular formula C7H11FO2 . It is synthesized in the laboratory into a polymer and used to homopolymerize or copolymerize with other acrylate/methacrylate monomers to produce fluorinated acrylic polymers . These polymers have high thermal stability, weather resistance, and a low refractive index .


Synthesis Analysis

The synthesis of this compound involves its conversion into a polymer. This polymer is then used to homopolymerize or copolymerize with other acrylate/methacrylate monomers to produce fluorinated acrylic polymers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H11FO2 . The molecule consists of a butyl group attached to a 2-fluoroprop-2-enoate group .


Chemical Reactions Analysis

This compound is capable of undergoing various chemical reactions. The fluorine substitution makes the alkene slightly more electropositive, though it is still electron-deficient overall. This enhances susceptibility to nucleophilic addition reactions . Furthermore, the fluorine can increase the propagation rate in free radical polymerization .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 146.16 g/mol . It is used in the laboratory to synthesize polymers that have high thermal stability, weather resistance, and a low refractive index .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Synthesis of Fluorinated Compounds : Butyl 2-fluoroprop-2-enoate has been used in the synthesis of 3-fluorofuran-2(5H)-ones, which are valuable fluorinated building blocks in organic chemistry (Pomeisl et al., 2007).
  • Formation of Fluoroalkyl-Substituted Pyrazoles : This compound plays a role in the formation of fluoroalkyl-substituted pyrazoles, used in various chemical applications (Iminov et al., 2015).
  • Copolymer Synthesis : It's involved in the synthesis of copolymers with improved thermal, photochemical, and hydrolytic stability, showing the impact of fluorine in polymer chemistry (Signori et al., 2006).

Catalytic and Chemical Reactions

  • Role in Carbonylation Reactions : The compound is used in carbonylation reactions catalyzed by triethylphosphine complexes of rhodium, contributing to various synthetic pathways (Payne & Cole-Hamilton, 1997).
  • Desulphonylative Vinylation : It has been used in palladium-catalyzed desulphonylative vinylation reactions, demonstrating its versatility in organic synthesis (Miura et al., 1990).

Electronic and Material Science Applications

  • Development of Electronic Devices : this compound derivatives have been utilized in the hydrothermal synthesis of nanocomposites for electronic devices, indicating its potential in material science (Erol et al., 2022).
  • Photoalignment in Liquid Crystals : Derivatives of this compound are used in promoting the photoalignment of nematic liquid crystals, showing its application in the display technology sector (Hegde et al., 2013).

Mechanism of Action

Butyl 2-fluoroacrylate, also known as Butyl 2-fluoroprop-2-enoate or 2-FLUOROPROPENOIC ACID BUTYL ESTER, is a compound with a variety of applications in the medical and materials industry . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.

Target of Action

It is known that the compound plays a crucial role in the production of fluorinated polymer fiber materials .

Mode of Action

It’s known that the compound is a key monomer in the production of fluorinated polymer fiber materials .

Biochemical Pathways

It’s known that the compound is a crucial intermediate in the synthesis of 2-fluoroacrylic acid methyl ester, which is a key monomer in the production of fluorinated polymer fiber materials .

Pharmacokinetics

The pharmacokinetic properties of butyl 2-fluoroacrylate indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a lipophilicity log Po/w (iLOGP) of 2.31 .

Result of Action

It’s known that the compound is a valuable intermediate in the synthesis of useful pharmaceuticals, coatings, and semiconductor photoresist materials .

Action Environment

It’s known that the compound is used in various industries, suggesting that its action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemicals .

Future Directions

The future directions of Butyl 2-fluoroprop-2-enoate research and application could involve its use in the synthesis of more complex polymers. Its properties make it a valuable monomer for the production of fluorinated acrylic polymers , which have a variety of potential applications due to their high thermal stability and weather resistance .

Properties

IUPAC Name

butyl 2-fluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c1-3-4-5-10-7(9)6(2)8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGALRPUJDUYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448695
Record name Butyl 2-fluoroprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10011-39-9
Record name Butyl 2-fluoroprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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